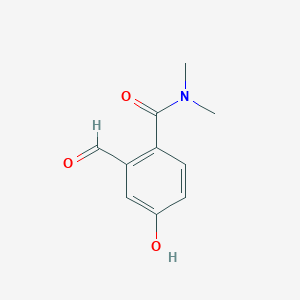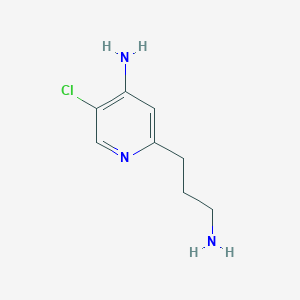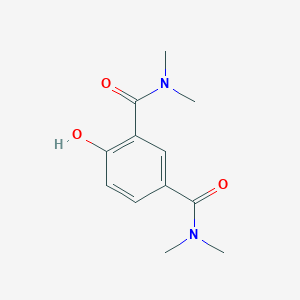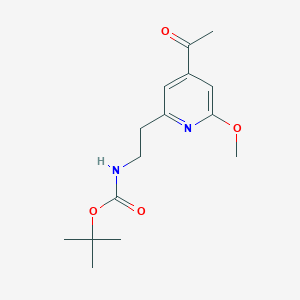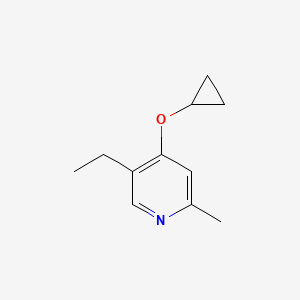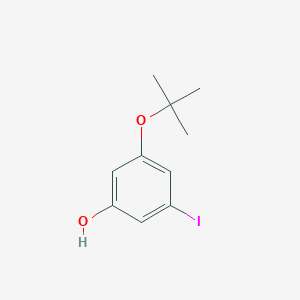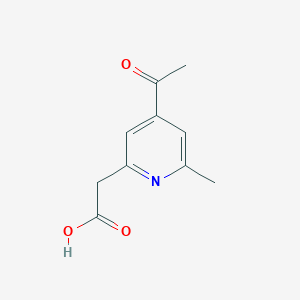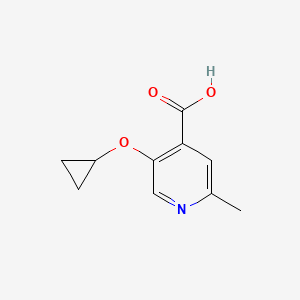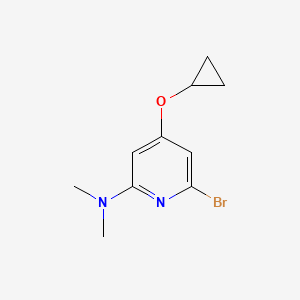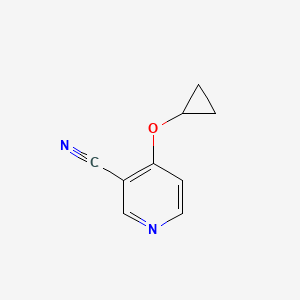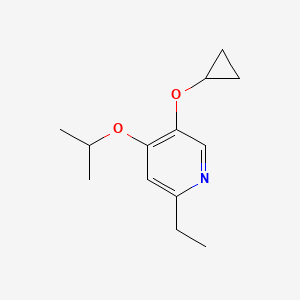
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine is an organic compound with the molecular formula C13H19NO It is a pyridine derivative characterized by the presence of cyclopropoxy, ethyl, and isopropoxy groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylpyridine and isopropyl bromide.
Cyclopropanation: The cyclopropanation of 2-ethylpyridine is achieved using cyclopropyl bromide in the presence of a strong base like sodium hydride.
Isopropoxylation: The isopropoxylation step involves the reaction of the cyclopropylated intermediate with isopropyl alcohol in the presence of a suitable catalyst, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is stirred and heated to the desired temperature.
Continuous Flow Reactors: These are employed for large-scale production, allowing for continuous feeding of reactants and removal of products, thus improving efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the cyclopropoxy or isopropoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression: Influencing gene expression and protein synthesis, resulting in altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-2-ethyl-5-isopropoxypyridine: A structural isomer with similar functional groups but different positions on the pyridine ring.
5-Cyclopropoxy-2-ethyl-4-isopropylpyridine: A compound with a similar structure but different substituents.
Uniqueness
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-ethyl-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C13H19NO2/c1-4-10-7-12(15-9(2)3)13(8-14-10)16-11-5-6-11/h7-9,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
MEKMTRDMQIYFGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=N1)OC2CC2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


